molecular formula C10H17N5O2 B11817213 (R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B11817213
M. Wt: 239.27 g/mol
InChI Key: KEKOWHLHSVLJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tetrazole precursor. One common method involves the use of sodium azide and a nitrile compound to form the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as zinc salts or iodine under mild conditions . The resulting tetrazole is then coupled with a pyrrolidine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a wide range of substituted tetrazole compounds.

Scientific Research Applications

®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of the tetrazole ring and pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKOWHLHSVLJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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